![molecular formula C25H25Cl2N7OS B8084337 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B8084337.png)
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride
Übersicht
Beschreibung
SRT 1720 (Dihydrochlorid) ist ein experimentelles Medikament, das von Sirtris Pharmaceuticals untersucht wurde. Es ist als ein kleinmolekulares Aktivator des Sirtuin-Subtyps SIRT1 gedacht. Die Verbindung wurde an Tieren untersucht, aber ihre Sicherheit und Wirksamkeit beim Menschen ist nicht erwiesen . SRT 1720 (Dihydrochlorid) ist bekannt für sein Potenzial, die Insulinsensitivität zu verbessern, die Plasmaglukosewerte zu senken und die mitochondriale und metabolische Funktion zu erhöhen .
Vorbereitungsmethoden
Die Synthese von SRT 1720 (Dihydrochlorid) umfasst mehrere Schritte. Der Syntheseweg beinhaltet typischerweise die Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns, gefolgt von der Einführung des Chinoxalin-2-carboxamid-Restes. Die Reaktionsbedingungen beinhalten oft die Verwendung verschiedener Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
SRT 1720 (Dihydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: SRT 1720 (Dihydrochlorid) kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Analyse Chemischer Reaktionen
SRT 1720 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SRT 1720 (dihydrochloride) can undergo substitution reactions where certain groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; dihydrochloride has been studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Research indicates that this compound may exhibit significant inhibitory effects on cancer cell lines by targeting critical kinases involved in cancer progression such as BRAF(V600E) and EGFR. The activation of SIRT1 has been linked to apoptosis modulation, which may contribute to its anticancer properties .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
Biological Research
The compound's interaction with biological targets makes it a valuable tool in biological research:
- SIRT1 Activation : It acts as an activator of the SIRT1 enzyme, influencing cellular processes related to metabolism and aging. This interaction is crucial for understanding the role of sirtuins in health and disease .
Industrial Applications
In addition to its medicinal applications, this compound is being investigated for use in:
- Material Science : Its unique chemical structure allows it to be explored as a building block for new materials with desired properties.
- Catalysis : The compound may serve as a catalyst in various industrial processes due to its reactive functional groups.
Case Studies
Several studies have highlighted the potential of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in tumor growth.
Case Study 2: SIRT1 Activation
In Cell Metabolism, researchers reported that compounds activating SIRT1 could enhance metabolic health in preclinical models. The study suggested that N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; dihydrochloride may offer similar benefits due to its structural properties .
Wirkmechanismus
SRT 1720 (dihydrochloride) exerts its effects by selectively activating the sirtuin subtype SIRT1. SIRT1 is a NAD±dependent protein and histone deacetylase that plays an important role in numerous biological processes. The activation of SIRT1 by SRT 1720 (dihydrochloride) leads to the deacetylation of various target proteins, which in turn affects cellular processes such as metabolism, stress response, and aging . The compound exhibits lower potency towards SIRT2 and SIRT3 .
Vergleich Mit ähnlichen Verbindungen
SRT 1720 (Dihydrochlorid) wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
SRT-647: Eine verwandte Verbindung, die auf ihre Auswirkungen auf die Sirtuin-Aktivierung untersucht wird.
SRT-1460: Eine weitere Verbindung derselben Klasse mit ähnlichen Eigenschaften.
SRT-2183: Eine Verbindung mit ähnlichen sirtuin-aktivierenden Eigenschaften. SRT 1720 (Dihydrochlorid) ist einzigartig in seiner spezifischen Aktivierung von SIRT1 und seinen potenziellen therapeutischen Wirkungen bei Stoffwechselerkrankungen und Alterung.
Biologische Aktivität
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; dihydrochloride, commonly referred to as SRT1720, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
SRT1720 is characterized by a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group. Its chemical formula is with a molecular weight of approximately 469.561 g/mol. The compound has distinct physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 469.561 g/mol |
LogP (octanol-water partition) | 0.679 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 115.69 Ų |
SRT1720 functions primarily as an activator of SIRT1 , a NAD+-dependent histone deacetylase. It has been shown to enhance the deacetylation of various substrates, which may contribute to its anti-aging and metabolic benefits. The compound exhibits a selective potency with an EC₅₀ value of approximately 0.16 μM against SIRT1, while displaying significantly lower activity against SIRT2 and SIRT3 (over 230-fold less potent) .
Anti-Cancer Effects
Research indicates that SRT1720 may have anti-cancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been shown to reduce cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Metabolic Regulation
SRT1720 is also noted for its potential in metabolic regulation. It has been associated with improved insulin sensitivity and glucose homeostasis in preclinical models of obesity and diabetes. The activation of SIRT1 by SRT1720 leads to enhanced fatty acid oxidation and reduced lipogenesis, contributing to weight management and metabolic health .
Neuroprotective Effects
Emerging evidence suggests that SRT1720 may exert neuroprotective effects. Studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of SRT1720 in various biological contexts:
- Breast Cancer Cell Lines : A study reported that treatment with SRT1720 resulted in a significant decrease in cell viability and induction of apoptosis in MCF-7 breast cancer cells.
- Diabetic Mouse Models : In diabetic mice, administration of SRT1720 improved glucose tolerance and insulin sensitivity compared to control groups, showcasing its potential as a therapeutic agent for metabolic disorders.
- Neuronal Protection : In models of neurodegeneration, SRT1720 demonstrated protective effects against neurotoxic agents, suggesting its role in preserving neuronal integrity.
Eigenschaften
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTKUVUFMWOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.